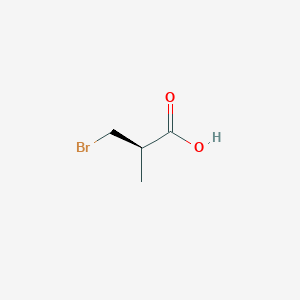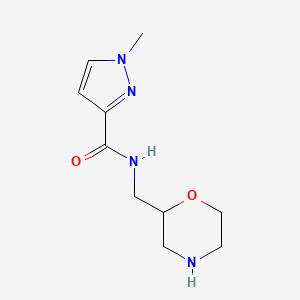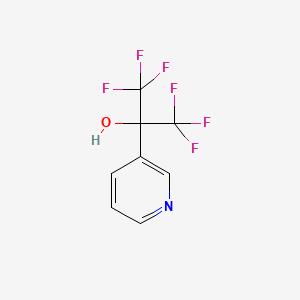
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the oxidation of the intermediate to form the oxopentanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as preparative HPLC. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials and drugs
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxycarbonyl-substituted amino acids and oxopentanoic acid derivatives. Examples are:
- (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid analogs with different substituents on the methoxycarbonyl group.
- Other oxopentanoic acid derivatives with varying functional groups .
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H13NO6 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(4S)-5-methoxy-4-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-14-7(12)5(3-4-6(10)11)9-8(13)15-2/h5H,3-4H2,1-2H3,(H,9,13)(H,10,11)/t5-/m0/s1 |
InChI Key |
DUEUTIGILVKTLG-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OC |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)





![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)

